molecular formula C7H10ClNO3 B2646077 Ethyl 3-aminofuran-2-carboxylate hydrochloride CAS No. 2055839-90-0

Ethyl 3-aminofuran-2-carboxylate hydrochloride

Cat. No.: B2646077
CAS No.: 2055839-90-0
M. Wt: 191.61
InChI Key: NWGUSJPJPKIUAQ-UHFFFAOYSA-N
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Description

Ethyl 3-aminofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO3. It is a white to yellow solid that is soluble in water and other polar solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminofuran-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminofuran-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

C7H9NO3+HClC7H10ClNO3\text{C7H9NO3} + \text{HCl} \rightarrow \text{C7H10ClNO3} C7H9NO3+HCl→C7H10ClNO3

The reaction is usually conducted at a temperature range of 2-8°C to maintain the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminofuran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-aminofuran-2-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-aminofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminofuran-2-carboxylate
  • Ethyl 2-aminofuran-3-carboxylate
  • Ethyl 3-aminothiophene-2-carboxylate

Uniqueness

Ethyl 3-aminofuran-2-carboxylate hydrochloride is unique due to its specific structure and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-aminofuran-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGUSJPJPKIUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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